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The table below summarizes the primary activities and experimental evidence for Gomisin G.

Pharmacological Experimental Key Findings / Proposed Mechanism

Activity Model Potency of Action Cltations
CYP Enzyme Human Increased AUC of Direct inhibition; different  [1]
Inhibition CYP3A4/3A5 CYP3A-metabolized binding interactions (e.qg.,
enzymes drugs by H-bond with CYP3A5)
2%-3190%; due to methylenedioxy
substrate- group position [1]
dependent inhibition
preference [1]
Anti-Triple- MDA-MB-231 &  Suppressed viability  G1 phase cell cycle [3]12]
Negative Breast MDA-MB-468 in TNBC cells; no arrest; inhibits AKT
Cancer (TNBC) cell lines (in significant effect on phosphorylation; reduces
vitro) non-TNBC lines Cyclin D1 levels via
(MCF-7, T47D, proteasome; no
ZR75-1) [2] apoptosis induction [3]

[2]
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Pharmacological
Activity

Anti-HIV Activity

Enhancement of
Muscle Strength

Anti-inflammatory

& Antioxidant

Experimental
Model

H9 lymphocytes
(in vitro)

Disuse muscle
atrophic mice (in
Vivo)

Human HL60
cells (in vitro)

Key Findings /
Potency

EC50 = 0.006

pg/mL (approx.
0.011 uM) [3]

1 mg/kg/day (oral)

recovered grip
strength [5]

IC50 = 38.2 uM

(antioxidant); IC50 =

48.3 uM
(cytotoxicity) [3]

Key Experimental Protocols

Proposed Mechanism
of Action

Inhibition of viral
replication [3]

Enhanced mitochondrial
biogenesis & function;
activated Sirtl/PGC-1a
pathway; reduced
muscle protein
degradation [5]

Inhibition of hydrogen
peroxide-induced
oxidation [3]

Citations

[3] [4]

[5]

[3]

For researchers seeking to replicate or build upon these findings, here are detailed methodologies for key

assays from the cited literature.

e Cell Viability Assay (MTT)

o Purpose: To determine the anti-proliferative effects of Gomisin G on cancer cells [2].

o Procedure: Seed cells (e.g., MDA-MB-231, T47D) in culture plates. Treat with Gomisin G
(e.g.,0,1,5, 10 uM) or a DMSO vehicle control for 3-5 days. Add MTT solution to each well
and incubate for 4 hours at 37°C. Remove media, dissolve the formed formazan crystals in
DMSO, and measure absorbance at 570 nm [2].

e Immunoblotting (Western Blot)

o Purpose: To analyze changes in protein expression and phosphorylation [2].

o Procedure: Lyse cells treated with Gomisin G. Centrifuge lysates and separate proteins by
SDS-PAGE. Transfer proteins to a nitrocellulose membrane. Block the membrane and incubate
with primary antibodies (e.g., p-AKT, AKT, Cyclin D1, PARP), followed by HRP-conjugated
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secondary antibodies. Detect proteins using a chemiluminescence reagent and visualize with a
system like Chemi-Doc [2]. For proteasomal degradation studies, co-treat cells with a
proteasome inhibitor like MG132 [2].

¢ Cell Cycle Analysis

o Purpose: To assess the distribution of cells in different cell cycle phases [2].

o Procedure: Treat cells (e.g., MDA-MB-231) with or without Gomisin G (e.g., 10 uM) for 72
hours. Harvest cells, wash, and fix in 70% ethanol overnight at 4°C. Wash fixed cells, treat with
RNase for 30 minutes at 37°C, and then stain cellular DNA with Propidium lodide (PI). Analyze
the DNA content immediately using flow cytometry (e.g., FACSCalibur) [2].

e In Vivo Muscle Function Model

o Purpose: To evaluate the effect on muscle strength in a live animal model of disuse atrophy [5].

o Procedure: Induce disuse muscle atrophy in C57BL/6N mice (e.g., via limb immobilization).
Orally administer Gomisin G (e.g., 1 mg/kg/day) for two weeks. Monitor functional outcomes,
such as grip strength recovery. Post-sacrifice, analyze muscle tissues for molecular changes
(e.g., protein synthesis/degradation markers, mitochondrial biogenesis pathways) [5].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathways implicated in Gomisin G's mechanisms and a

generalized workflow for the anti-cancer activity experiments.
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Summary of Gomisin G's key pharmacological pathways, highlighting its multi-target nature.
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Generalized experimental workflow for validating Gomisin G's anti-cancer activity in TNBC cells.

Structure-Activity Relationship (SAR) Insights

The bioactivity of Gomisin G is highly dependent on its specific structural features as a

dibenzocyclooctadiene lignan.

e The Methylenedioxy Group: A key finding is that the position of the methylenedioxy group is a
critical determinant for its inhibitory activity against CYP3A enzymes. Docking simulations suggest
this structural feature leads to different binding interactions (e.g., a hydrogen-bond with CYP3A5)
compared to its analog, Gomisin C, resulting in a stronger inhibitory effect on CYP3A5 [1].

¢ Role of Free Phenolic OH Groups: In antiradical assays, Gomisin G, which lacks a free phenolic
hydroxyl group, showed relatively weak direct free radical scavenging activity. This supports the
hypothesis that the ability to donate a proton from a free phenolic OH is important for potent
antiradical activity, which Gomisin G lacks [6].

e Multi-Target Profile: The diverse activities of Gomisin G—affecting AKT phosphorylation, CYP
enzymes, and mitochondrial biogenesis—highlight its function as a multi-targeting agent. Its
structure allows it to interact with several unrelated biological targets, leading to a wide range of
pharmacological effects [1] [5] [2].

Research Considerations

¢ Herb-Drug Interaction Potential: The potent inhibition of CYP3A4 and CYP3A5 enzymes indicates
a high potential for herb-drug interactions. Co-administration of Gomisin G with drugs
metabolized by these pathways could significantly increase the drug's exposure (AUC) [1].

e Cell-Type Specificity: The anti-cancer effects of Gomisin G are notably selective for specific
cancer types, such as Triple-Negative Breast Cancer, with minimal impact on other breast cancer
lines. This specificity is likely tied to its uniqgue mechanism of disrupting the AKT-Cyclin D1 axis [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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